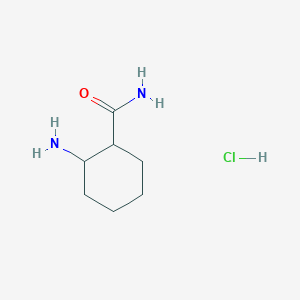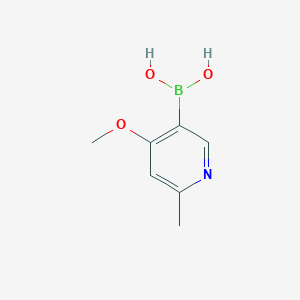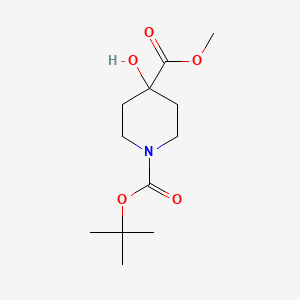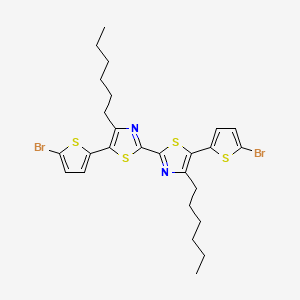![molecular formula C15H24Cl2N2 B1441590 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride CAS No. 1220018-20-1](/img/structure/B1441590.png)
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Descripción general
Descripción
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2 . It has an average mass of 303.271 Da and a mono-isotopic mass of 302.131653 Da .
Molecular Structure Analysis
The molecular structure of 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride consists of 15 carbon atoms, 24 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Aplicaciones Científicas De Investigación
Selective and Efficacious c-Met/ALK Inhibitors
A series of novel compounds, including aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, were synthesized and tested for their pharmacological and antitumor activities. One compound, identified as a potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor, demonstrated significant tumor growth inhibitions in human gastric carcinoma xenograft models, showcasing its potential as a therapeutic agent in cancer treatment (Jingrong Li et al., 2013).
Promising Anticancer Agents
Another study focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as anticancer agents. Some derivatives exhibited low IC50 values, indicating strong anticancer activity relative to doxorubicin, a reference drug. This research underlines the potential of such derivatives as anticancer agents, suggesting a need for further in vivo studies to confirm their therapeutic usefulness (A. Rehman et al., 2018).
GPR119 Agonists for Anti-Diabetic Agents
The discovery of a novel series of indoline carbamate and indolinylpyrimidine derivatives as potent GPR119 agonists is another application. These compounds were effective in lowering plasma glucose excursion and enhancing glucose-dependent insulin secretion after oral administration in rat models, presenting a novel approach to diabetes treatment (Kenjiro Sato et al., 2014).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Research on the allosteric modulation of the cannabinoid CB1 receptor by novel compounds showed significant findings. The study found that certain compounds increased the binding of the CB1 receptor agonist and decreased the specific binding of the CB1 receptor inverse agonist, demonstrating the presence of an allosteric binding site on the CB1 receptor. These findings could have implications for the development of new therapeutic agents targeting the cannabinoid system (Martin R. Price et al., 2005).
Antibacterial Activity
A study synthesized 2′-amino-7′,7′-dimethyl-2,5′-dioxo-1′-(phenylamino)-5′,6′,7′,8′-tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, evaluating them for antibacterial activities against human pathogenic bacteria. The synthesis utilized different substituted isatins, arylhydrazones of dimedone, and malononitrile, catalyzed by piperidine. The research highlights the potential of these compounds in developing new antibacterial agents (Nangagoundan Vinoth et al., 2021).
Propiedades
IUPAC Name |
1-(2-piperidin-4-ylethyl)-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-4-15-14(3-1)8-12-17(15)11-7-13-5-9-16-10-6-13;;/h1-4,13,16H,5-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVBULBUQCBTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)

![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)










